

Fmoc-L-Threonine(SO₃Na)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-Thr(SO₃Na)-OH*

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This technical guide provides a comprehensive overview of Fmoc-L-Threonine(SO₃Na)-OH, a specialized amino acid derivative crucial for the synthesis of sulfated peptides. Aimed at researchers, scientists, and professionals in drug development, this document details the chemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and data presentation.

Introduction

Post-translational modifications (PTMs) are critical for the biological function of many proteins. Sulfation of serine and threonine residues is a less common but functionally significant PTM involved in various biological processes, including protein-protein interactions and signal transduction. The introduction of sulfated threonine into synthetic peptides is a key strategy for studying these processes and for developing novel therapeutics. Fmoc-L-Threonine(SO₃Na)-OH is a key building block for the site-specific incorporation of O-sulfated L-threonine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Threonine(SO₃Na)-OH is a derivative of the amino acid threonine, where the hydroxyl group of the side chain is sulfated, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Property	Value	Reference
Chemical Formula	C19H18NNaO8S	[1]
Molecular Weight	443.403 g/mol	[1]
CAS Number	160112-18-5	
Appearance	White to off-white powder	
Solubility	Soluble in polar aprotic solvents like DMF and DMSO	
Purity	Typically >98%	

Synthesis of Fmoc-L-Threonine(SO₃Na)-OH

The synthesis of Fmoc-L-Threonine(SO₃Na)-OH involves the sulfation of the side-chain hydroxyl group of Fmoc-L-Threonine-OH. A common method utilizes a sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex.

Experimental Protocol: Synthesis of Fmoc-L-Threonine(SO₃Na)-OH

Materials:

- Fmoc-L-Threonine-OH
- Sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex
- Anhydrous N,N-dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO₃)
- Diethyl ether
- Deionized water

Procedure:

- Dissolve Fmoc-L-Threonine-OH in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C in an ice bath.
- Add the SO₃·DMF complex (typically 5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
- Remove the DMF under reduced pressure.
- Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.
- Lyophilize the aqueous layer to obtain the crude Fmoc-L-Threonine(SO₃Na)-OH.
- The crude product can be further purified by recrystallization or chromatography if necessary.

Note: The O-sulfate linkage is sensitive to acidic conditions. All steps should be performed under neutral or slightly basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Threonine(SO₃Na)-OH is directly employed in Fmoc-based SPPS to incorporate sulfated threonine residues into a growing peptide chain. However, its use presents challenges due to the negatively charged sulfate group and its acid sensitivity.

Challenges in SPPS

- Poor Solubility: The sodium salt may have limited solubility in standard SPPS solvents.

- **Coupling Efficiency:** The negatively charged sulfate group can interfere with the coupling reaction, potentially leading to lower yields.
- **Acid Sensitivity:** The sulfate ester is labile and can be cleaved by the strong acidic conditions used for final peptide cleavage from the resin and removal of side-chain protecting groups.

To address these challenges, a tetrabutylammonium (TBA) salt version, Fmoc-L-Threonine(SO₃-N+Bu₄)-OH, can be used, which exhibits improved solubility in organic solvents and enhanced stability towards acid.

General Workflow for Sulfopeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a peptide containing a sulfated threonine residue using Fmoc-SPPS.



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Caption: General workflow for solid-phase synthesis of a sulfopeptide.

Experimental Protocol: Incorporation of Fmoc-L-Threonine(SO₃Na)-OH in SPPS

Materials:

- Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids
- Fmoc-L-Threonine(SO₃Na)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in DMF
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvents: DMF, DCM
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) in DMF for a few minutes.
 - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin with DMF and DCM.
- Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence until the point of incorporation of the sulfated threonine.
- Coupling of Fmoc-L-Threonine(SO₃Na)-OH:
 - Dissolve Fmoc-L-Threonine(SO₃Na)-OH (1.5-2 equivalents) in a minimal amount of DMF. The use of coupling reagents like HATU is recommended to improve efficiency.

- Add the coupling reagent and base to the dissolved Fmoc-L-Threonine(SO₃Na)-OH and pre-activate for a few minutes.
- Add the activated solution to the resin and allow the coupling to proceed for 2-4 hours, or until completion as indicated by a negative Kaiser test.
- **Washing:** Wash the resin thoroughly with DMF.
- **Continue Synthesis:** Continue with the subsequent amino acid couplings as described in step 4.
- **Final Deprotection and Cleavage:**
 - After the final amino acid coupling, perform a final Fmoc deprotection.
 - Wash the resin with DMF and DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The use of scavengers is crucial to prevent desulfation.
- **Peptide Precipitation and Purification:**
 - Precipitate the cleaved peptide in cold diethyl ether.
 - Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the final sulfopeptide by mass spectrometry and analytical HPLC.

Stability Considerations

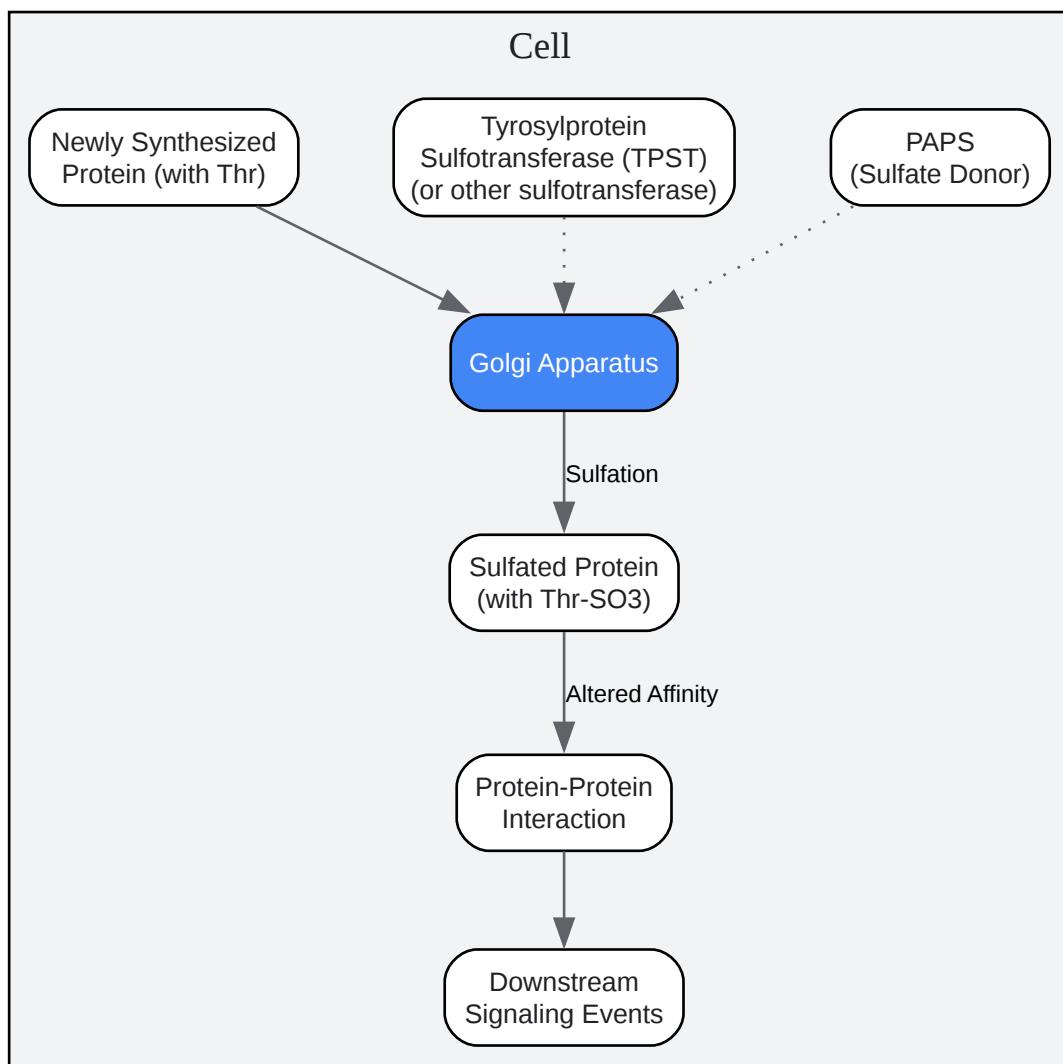
The O-sulfate bond in sulfated threonine is susceptible to hydrolysis under acidic conditions. The stability is influenced by the pH and the presence of scavengers.

Condition	Stability	Notes
Fmoc Deprotection (20% Piperidine in DMF)	Stable	The sulfate group is stable to the basic conditions used for Fmoc removal.
TFA Cleavage	Labile	Significant desulfation can occur. The use of scavengers and optimized cleavage times are critical.
Storage	Store as a solid at -20°C	Protect from moisture and acidic environments.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by threonine sulfation are not as well-characterized as tyrosine sulfation, O-sulfation of serine and threonine is known to occur in various proteins. This modification can influence protein conformation, stability, and interaction with other molecules. The synthesis of peptides containing sulfated threonine is a valuable tool to investigate the specific roles of this PTM in biological systems.

The following diagram illustrates the general process of post-translational sulfation and its potential impact on cellular signaling.



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Caption: Post-translational sulfation of a protein and its potential functional outcome.

Conclusion

Fmoc-L-Threonine(SO₃Na)-OH is an essential reagent for the chemical synthesis of peptides containing O-sulfated threonine. While its incorporation into peptides via SPPS requires careful optimization of coupling and cleavage conditions to mitigate challenges related to solubility and acid lability, the resulting sulfopeptides are invaluable tools for research in proteomics, drug discovery, and the study of post-translational modifications. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and application of these important molecules.

Disclaimer: The experimental protocols provided in this guide are intended for informational purposes and should be adapted and optimized by qualified personnel for their specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

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References

- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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